1,5-Diphenyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole
Description
1,5-Diphenyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole is a pyrazole derivative featuring a trifluoromethyl (-CF₃) group at the 3-position, phenyl rings at the 1- and 5-positions, and a propargyl ether (-OCH₂C≡CH) at the 4-position. Its molecular formula is C₁₉H₁₄F₃N₂O, with a molecular weight of 343.3 g/mol. The trifluoromethyl group is known for enhancing metabolic stability and bioavailability in pharmaceuticals, while the propargyl ether moiety may confer unique reactivity or electrochemical properties .
Properties
IUPAC Name |
1,5-diphenyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O/c1-2-13-25-17-16(14-9-5-3-6-10-14)24(15-11-7-4-8-12-15)23-18(17)19(20,21)22/h1,3-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHUWEUEMPGHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(N(N=C1C(F)(F)F)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole typically involves the cycloaddition of appropriate precursors. One common method involves the reaction of 1-phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde with substituted aromatic azides using click chemistry. This reaction is often carried out in the presence of copper sulfate (CuSO₄) and sodium ascorbate, which act as catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or other substituents.
Substitution: The phenyl groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1,5-Diphenyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyrazole ring can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Key structural differences between the target compound and analogs lie in substituent groups, molecular weight, and functional groups. Below is a comparative analysis:
Key Observations :
- The target compound is smaller and less sterically hindered than compound 5i, which contains a carboxamide and methylsulfonyl group. This may improve membrane permeability in biological applications .
- Unlike TFMP, the diphenyl and propargyl groups in the target compound could reduce solubility in polar solvents but enhance stability in non-aqueous electrolytes .
Physicochemical and Electrochemical Properties
- Solubility : The propargyl ether and aromatic rings likely render the compound lipophilic , contrasting with smaller pyrazoles like TFMP, which are more soluble in organic electrolytes .
- However, bulkier substituents (diphenyl, propargyl) may slow ion transport in battery applications .
- Thermal Stability : Propargyl ethers are prone to thermal decomposition, suggesting the target compound may require stabilization for high-temperature applications, unlike TFMP derivatives .
Biological Activity
1,5-Diphenyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H14F3N3O2
- Molecular Weight : 381.37 g/mol
- IUPAC Name : 1,5-Diphenyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, particularly enzymes and receptors involved in inflammatory pathways. It has been observed to inhibit specific enzymes that play a crucial role in inflammation, leading to potential anti-inflammatory effects.
1. Anti-inflammatory Effects
Research indicates that 1,5-Diphenyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole exhibits significant anti-inflammatory properties. In vitro studies have shown that it effectively inhibits cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 1,5-Diphenyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole | 0.034 - 0.052 | |
| Celecoxib | 0.054 |
2. Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, indicating potential applications in treating infections.
3. Anticancer Potential
Preliminary investigations suggest that this pyrazole derivative may possess anticancer properties. It has been found to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of several pyrazole derivatives, including 1,5-Diphenyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole. The results showed a significant reduction in edema in animal models compared to control groups, demonstrating its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics.
Pharmacological Applications
The unique trifluoromethyl group enhances the compound's stability and bioavailability, making it a valuable candidate for drug development. Its applications extend beyond anti-inflammatory and antimicrobial uses; it is also being investigated for potential roles in treating chronic diseases and as a building block for synthesizing more complex heterocyclic compounds.
Q & A
Basic: What synthetic methodologies are recommended for efficient preparation of 1,5-Diphenyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole?
Answer:
The synthesis typically involves multi-step reactions starting with trifluoromethylated precursors. For example, hydrazine hydrate in ethanol under reflux is commonly used to cyclize α,β-diketones into pyrazole cores, as seen in dihydropyrazole intermediates . Modifications include substituting propargyl ether groups at the 4-position using nucleophilic aromatic substitution (SNAr) with propargyl bromide in the presence of a base like K₂CO₃ in DMF . Key parameters affecting yield include reaction time (e.g., 4–24 hours), solvent polarity, and stoichiometric ratios of reagents. A comparative table from literature shows:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, reflux (4h) | 65–75 | |
| Etherification | Propargyl bromide, K₂CO₃, DMF (80°C, 10h) | 70–85 |
Purification via silica gel chromatography or recrystallization (DMF/EtOH mixtures) is critical to isolate the target compound .
Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?
Answer:
- 1H/13C NMR : To confirm substitution patterns and trifluoromethyl group integration. The CF₃ group typically appears as a singlet at ~δ 120–125 ppm in 13C NMR .
- IR Spectroscopy : Identifies functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for propargyl ether) .
- Elemental Analysis : Validates molecular formula (e.g., C₁₉H₁₃F₃N₂O requires C 64.41%, H 3.67%) .
- HPLC : Assesses purity (>95% for pharmacological studies) using C18 columns with acetonitrile/water gradients .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Answer:
Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, in a dihydropyrazole analog, the CF₃ group induces planarity in the pyrazole ring, and hydrogen bonding (N–H⋯O, O–H⋯N) stabilizes crystal packing . Such data clarifies regiochemical outcomes (e.g., unintended dihydropyrazole formation under acidic conditions) and guides synthetic redesign .
Advanced: What computational strategies predict bioactivity, and how are they experimentally validated?
Answer:
- Molecular Docking : Targets enzymes like 14-α-demethylase (PDB: 3LD6) to predict binding affinities. Docking scores (e.g., Glide SP scores < -6 kcal/mol suggest strong inhibition) correlate with antifungal activity .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD < 2 Å indicates stable binding .
- Validation : In vitro assays (e.g., MIC values against Candida albicans) confirm computational predictions. Discrepancies may arise from solvation effects or protein flexibility .
Advanced: How should researchers address conflicting spectral data during characterization?
Answer:
- Contradiction Analysis : Compare NMR/IR with computational predictions (e.g., DFT-calculated chemical shifts using Gaussian09). Deviations >1 ppm may indicate tautomerism or impurities .
- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH in dihydropyrazoles) .
- Supplementary Techniques : Employ LC-MS to detect byproducts or HRMS for exact mass confirmation .
Methodological: How can factorial design optimize reaction parameters for scale-up?
Answer:
A 2³ factorial design evaluates three variables (temperature, catalyst loading, solvent polarity) at two levels:
- Factors :
- Temperature: 70°C vs. 100°C
- Catalyst: 1 eq. vs. 1.5 eq. K₂CO₃
- Solvent: DMF vs. acetonitrile
- Response : Yield (%) and purity (HPLC).
Statistical analysis (ANOVA) identifies interactions; e.g., higher temperature with DMF increases yield but may degrade heat-sensitive intermediates .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Answer:
- Analog Synthesis : Modify substituents (e.g., replacing propargyl ether with methylthio groups) to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Identify critical moieties (e.g., trifluoromethyl group enhances lipophilicity and metabolic stability) using QSAR models .
- In Silico ADMET : Predict bioavailability (e.g., BBB permeability via PreADMET) to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
